2,8-Dibromodibenzothiophene

Beschreibung

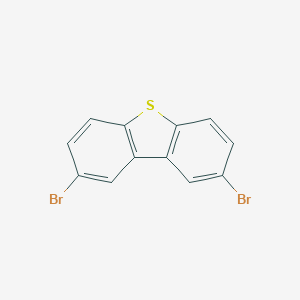

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,8-dibromodibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2S/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEXSUAHKVAPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(S2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348155 | |

| Record name | 2,8-Dibromodibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31574-87-5 | |

| Record name | 2,8-Dibromodibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-Dibromodibenzothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of 2,8-Dibromodibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,8-dibromodibenzothiophene, a pivotal chemical intermediate. It details its chemical and physical properties, outlines a standard synthesis protocol, and explores its key reactions and applications, particularly within the field of organic electronics.

Chemical Properties and Identification

This compound is a symmetrically substituted aromatic sulfur heterocycle. Its structure, featuring bromine atoms at the 2 and 8 positions, makes it an exceptionally useful building block in organic synthesis. The bromine atoms serve as versatile functional handles for various cross-coupling reactions, enabling the construction of complex organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 31574-87-5 | [1][2] |

| Molecular Formula | C₁₂H₆Br₂S | [1][2] |

| Molecular Weight | 342.05 g/mol | [1][2] |

| Appearance | White to off-white powder or crystals | [1][2] |

| Melting Point | 226 °C | [1][2] |

| Boiling Point | 436.5 ± 25.0 °C (Predicted) | [1] |

| Density | 1.905 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in hot toluene | [1] |

| Storage | Store in a dark, dry place at room temperature | [1] |

Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound is through the direct electrophilic bromination of dibenzothiophene. This reaction selectively introduces bromine atoms at the electron-rich 2 and 8 positions. A subsequent oxidation step can convert the sulfur atom to a sulfone, significantly altering the molecule's electronic properties.

Synthesis and Oxidation Pathway

Caption: General workflow for the synthesis of this compound and its subsequent oxidation.

Experimental Protocol: Bromination of Dibenzothiophene

This protocol outlines a common laboratory-scale synthesis of this compound from dibenzothiophene.

Materials and Reagents:

-

Dibenzothiophene (DBT)

-

Bromine (Br₂)

-

Chloroform (CHCl₃), anhydrous

-

Methanol (MeOH)

-

Nitrogen (N₂) gas supply

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Stirring apparatus

-

Filtration apparatus (sintered funnel)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dibenzothiophene in anhydrous chloroform.

-

Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere.

-

Bromination: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of bromine in chloroform dropwise to the stirred solution over a period of 1-2 hours. The dropwise addition helps control the reaction temperature and ensure regioselectivity.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 24-72 hours) to ensure the reaction goes to completion.

-

Workup: Upon completion, the reaction mixture is typically quenched, for instance by pouring it into an aqueous solution of a reducing agent like sodium thiosulfate to remove excess bromine.

-

Isolation: The crude product is collected by filtration. The collected solid is then washed thoroughly with methanol to remove impurities.

-

Purification: The resulting white to off-white solid can be further purified by recrystallization from a suitable solvent, such as toluene, to yield high-purity this compound.

Key Chemical Reactions and Applications

The true synthetic utility of this compound stems from its reactivity. The carbon-bromine bonds are ideal sites for transition metal-catalyzed cross-coupling reactions, making it a cornerstone intermediate for the synthesis of advanced organic materials.

Caption: Key reactivity pathways of this compound in organic synthesis.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with organoboron compounds is widely used to form new carbon-carbon bonds. It allows for the attachment of various aryl groups to the dibenzothiophene core, which is crucial for tuning the electronic band gap and charge transport properties of materials for OLEDs and OFETs.[2]

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the dibromo-compound with amines.[2] This is essential for creating materials with specific hole-transporting or electron-donating characteristics.

-

Oxidation to Sulfone: Treatment with an oxidizing agent like hydrogen peroxide converts the sulfide to a sulfone (this compound-5,5-dioxide).[2] This transformation significantly alters the molecule's electronic properties by increasing its electron-withdrawing character, making the sulfone derivative a valuable intermediate for materials requiring high electron affinity.[2]

Spectral Data

The structural characterization of this compound is typically confirmed using NMR spectroscopy. Due to the molecule's symmetry, the NMR spectra are relatively simple.

Table 2: NMR Spectral Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) ppm | Notes |

| ¹H NMR | CDCl₃ | ~8.0-7.5 | The aromatic region typically shows a complex pattern of multiplets. Specific assignments can be challenging due to overlapping signals and second-order effects common in dibenzothiophene systems.[3] |

| ¹³C NMR | CDCl₃ | ~140-120 | The spectrum will show six distinct signals corresponding to the six chemically non-equivalent carbon atoms in the symmetric structure. Quaternary carbon signals may be weaker due to longer relaxation times and a lack of Nuclear Overhauser Effect enhancement.[3] |

Note: Precise chemical shifts can vary based on solvent and concentration. For definitive structural confirmation, comparison with reference spectra or use of advanced 2D NMR techniques is recommended.

References

An In-depth Technical Guide to 2,8-Dibromodibenzothiophene (CAS Number: 31574-87-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 2,8-Dibromodibenzothiophene, a key building block in the field of organic electronics. While the CAS number 31574-87-5 has been unequivocally identified as corresponding to this compound, it is important to note that this compound is primarily utilized in materials science and not directly in drug development targeting biological signaling pathways. Its significance lies in its role as a precursor for the synthesis of advanced organic semiconductor materials used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

Core Physical and Chemical Properties

This compound is a crystalline solid at room temperature. Its core properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 31574-87-5 | [1][2] |

| Molecular Formula | C₁₂H₆Br₂S | [2] |

| Molecular Weight | 342.05 g/mol | [3] |

| Appearance | White to off-white powder/crystals | [3] |

| Melting Point | 226 °C | [3] |

| Purity | >99% (HPLC) | [3] |

Synthesis of this compound

The primary method for synthesizing this compound is through the electrophilic aromatic substitution (bromination) of dibenzothiophene.[1] This process selectively introduces bromine atoms at the 2 and 8 positions of the dibenzothiophene ring.[1]

Experimental Protocol: Bromination of Dibenzothiophene

This protocol outlines a typical procedure for the synthesis of this compound.

Materials:

-

Dibenzothiophene

-

Elemental bromine (Br₂)

-

Chloroform (CHCl₃)

-

Saturated sodium bisulfite solution

-

Ethanol

-

Ethyl acetate

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

In a round-bottom flask, dissolve dibenzothiophene in chloroform.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add elemental bromine dropwise to the cooled solution. The reaction temperature should be carefully controlled to ensure regioselectivity.[1]

-

After the addition is complete, allow the reaction to proceed at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, add a saturated aqueous solution of sodium bisulfite to quench any excess bromine.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate, to yield a white crystalline powder.[1]

-

Dry the purified product under vacuum.

Reactivity and Applications in Organic Electronics

The true utility of this compound lies in the reactivity of its two bromine atoms, which serve as excellent leaving groups in various cross-coupling reactions.[1] This allows for the facile synthesis of a wide range of derivatives with tailored electronic and photophysical properties for applications in organic electronics.[1]

Suzuki-Miyaura Coupling for Derivative Synthesis

A key reaction for functionalizing this compound is the palladium-catalyzed Suzuki-Miyaura coupling.[4] This reaction enables the formation of carbon-carbon bonds between the dibenzothiophene core and various aryl or heteroaryl groups.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the synthesis of 2,8-diaryl-dibenzothiophene derivatives.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., toluene, dioxane, and water mixture)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Reaction vessel with condenser

-

Heating and stirring apparatus

Procedure:

-

To a reaction vessel, add this compound, the desired arylboronic acid, the palladium catalyst, and the base.

-

Purge the vessel with an inert gas (nitrogen or argon).

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to reflux with vigorous stirring for a specified period (typically several hours to overnight), monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous workup to remove the catalyst and inorganic salts.

-

Extract the product into an organic solvent.

-

Dry the organic layer and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2,8-diaryl-dibenzothiophene derivative.[4]

Application in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are extensively used as host materials, electron transport layer materials, or active layer materials in the fabrication of OLEDs.[3] The ability to tune the electronic properties of these derivatives allows for the optimization of device performance, including efficiency and color purity.

Experimental Workflow: Fabrication of a Solution-Processed OLED

This workflow outlines the general steps for fabricating a multi-layer OLED device using a derivative of this compound.

Materials and Equipment:

-

ITO-coated glass substrate

-

Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)

-

Emissive Layer (EML) material (a derivative of this compound, often with a dopant)

-

Electron Transport Layer (ETL) material

-

Cathode material (e.g., LiF/Al)

-

Spin coater

-

Thermal evaporator

-

Glovebox with an inert atmosphere

Procedure:

-

Substrate Cleaning: Thoroughly clean the ITO-coated glass substrate using a sequence of solvents (e.g., deionized water, acetone, isopropanol) in an ultrasonic bath.

-

Hole Injection Layer (HIL) Deposition: Spin-coat the HIL material (e.g., PEDOT:PSS) onto the ITO substrate and anneal to remove residual solvent.

-

Emissive Layer (EML) Deposition: In an inert atmosphere (glovebox), spin-coat a solution of the this compound derivative (and any dopants) onto the HIL. Anneal the substrate to form a uniform film.

-

Electron Transport Layer (ETL) Deposition: Deposit the ETL material onto the EML. This can be done via spin-coating (if the solvent is orthogonal to the EML) or thermal evaporation.

-

Cathode Deposition: Transfer the substrate to a thermal evaporator and deposit a thin layer of a low work function metal (e.g., LiF) followed by a thicker layer of a conductive metal (e.g., aluminum) to form the cathode.

-

Encapsulation: Encapsulate the device to protect the organic layers from oxygen and moisture.

-

Characterization: Test the electrical and optical properties of the fabricated OLED device.

References

An In-Depth Technical Guide to 2,8-Dibromodibenzothiophene: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,8-dibromodibenzothiophene, a key building block in the development of advanced organic electronic materials. This document details its chemical structure, IUPAC numbering system, physicochemical properties, synthesis, and reactivity.

Chemical Structure and Numbering System

This compound is a symmetrical aromatic compound consisting of a central thiophene ring fused with two benzene rings, with bromine atoms substituted at the 2 and 8 positions. The IUPAC numbering of the dibenzothiophene core starts from a carbon atom adjacent to the sulfur and proceeds around the rings.

The chemical structure and the IUPAC numbering system for the parent dibenzothiophene molecule are illustrated below. In this compound, the bromine atoms are attached to carbons 2 and 8.

Caption: IUPAC numbering of the dibenzothiophene core.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₆Br₂S | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 31574-87-5 | [2] |

| Molecular Weight | 342.05 g/mol | [2] |

| Appearance | White to off-white powder/crystals | [2] |

| Melting Point | 226 °C | [2] |

| Purity | >99% (HPLC) | [2] |

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is through the electrophilic bromination of dibenzothiophene.[2]

Reaction Scheme:

Caption: Synthesis of this compound.

Representative Experimental Protocol:

-

Materials: Dibenzothiophene, Bromine (Br₂), Chloroform (CHCl₃).

-

Procedure:

-

Dissolve dibenzothiophene in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in chloroform to the cooled dibenzothiophene solution with constant stirring. The addition rate should be controlled to maintain the reaction temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure the completion of the reaction.

-

Quench the reaction by adding a solution of sodium thiosulfate to neutralize any unreacted bromine.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound is typically purified by recrystallization from a suitable solvent, such as ethanol or a mixture of solvents, to yield a white to off-white crystalline solid.[2]

Quantitative Structural Data

For reference, the table below provides the bond lengths and angles for the parent molecule, dibenzothiophene , which forms the core of this compound. The introduction of bromine atoms at the 2 and 8 positions would be expected to cause minor perturbations to these values.

Table of Bond Lengths and Angles for Dibenzothiophene

| Bond | Length (Å) | Angle | Degrees (°) |

| C-S | 1.740 | C-S-C | 91.5 |

| C-C (thiophene) | 1.409 | ||

| C-C (benzene) | 1.37-1.41 | ||

| C-H | ~1.09 |

Note: These are typical values for dibenzothiophene and may vary slightly depending on the experimental method.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectra for this compound were not found in the searched literature. However, based on the structure, the following characteristic signals would be expected:

-

¹H NMR: The proton NMR spectrum would show signals in the aromatic region (typically 7.0-8.5 ppm). Due to the symmetry of the molecule, a simplified set of signals corresponding to the protons at the 1, 3, 4, 6, 7, and 9 positions would be anticipated.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the dibenzothiophene backbone. The carbons attached to the bromine atoms (C-2 and C-8) would be expected to show a characteristic shift due to the electronegativity of the bromine.

Mass Spectrometry (MS)

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for a compound containing two bromine atoms.[1] Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) would appear as a cluster of three peaks at m/z values corresponding to [C₁₂H₆⁷⁹Br₂S]⁺, [C₁₂H₆⁷⁹Br⁸¹BrS]⁺, and [C₁₂H₆⁸¹Br₂S]⁺, with relative intensities of approximately 1:2:1. The most abundant peak in this cluster would be at m/z corresponding to the ion with one ⁷⁹Br and one ⁸¹Br.

Reactivity and Applications

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its carbon-bromine bonds. These positions are amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of functional groups.

A significant reaction of the dibenzothiophene core is the oxidation of the sulfur atom. Treatment with an oxidizing agent like hydrogen peroxide can convert the sulfide to a sulfone (this compound-5,5-dioxide).[3] This transformation alters the electronic properties of the molecule, making it more electron-deficient.

Caption: Key reactions of this compound.

The ability to functionalize the 2 and 8 positions and to modify the electronic nature of the core through oxidation makes this compound and its derivatives highly valuable in the synthesis of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices.[2]

References

Spectroscopic Analysis of 2,8-Dibromodibenzothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 2,8-dibromodibenzothiophene using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data presented, along with detailed experimental protocols, serves as a crucial resource for the identification, characterization, and quality control of this important building block in the development of novel organic electronic materials and pharmaceutical compounds.

Introduction

This compound is a halogenated heterocyclic aromatic compound with the molecular formula C₁₂H₆Br₂S. Its rigid, planar structure and the presence of reactive bromine atoms make it a valuable intermediate in organic synthesis, particularly for the construction of advanced materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Accurate spectroscopic characterization is paramount to ensure the purity and structural integrity of this compound for these high-performance applications.

Spectroscopic Data

The following sections provide a summary of the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound exhibits a simple, symmetrical pattern characteristic of its C₂ᵥ symmetry.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1, H-9 | ~8.15 | d | ~1.8 |

| H-3, H-7 | ~7.85 | dd | ~8.2, ~1.8 |

| H-4, H-6 | ~7.70 | d | ~8.2 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, only six distinct carbon signals are expected.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2, C-8 (C-Br) | ~122 |

| C-1, C-9 | ~124 |

| C-3, C-7 | ~130 |

| C-4, C-6 | ~123 |

| C-4a, C-5a (quaternary) | ~139 |

| C-9a, C-9b (quaternary) | ~135 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound.

Mass Spectrometry Data

| Parameter | Value | Interpretation |

| Molecular Ion (M⁺) | m/z 340 | Corresponds to the molecule with two ⁷⁹Br isotopes. |

| M+2 Peak | m/z 342 | Corresponds to the molecule with one ⁷⁹Br and one ⁸¹Br isotope. |

| M+4 Peak | m/z 344 | Corresponds to the molecule with two ⁸¹Br isotopes. |

| Relative Intensity | ~1:2:1 | Characteristic isotopic pattern for a molecule containing two bromine atoms. |

| Molecular Formula | C₁₂H₆Br₂S | |

| Exact Mass | 339.8557 g/mol |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation and Data Acquisition:

-

Instrument: Bruker AVANCE III 400 MHz NMR spectrometer (or equivalent).

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

Temperature: 298 K

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Pick and label the peaks in both ¹H and ¹³C NMR spectra.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

-

Perform a serial dilution to obtain a working solution of approximately 10 µg/mL.

Instrumentation and Data Acquisition:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injection:

-

Injector Temperature: 280 °C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Hold: 10 minutes at 300 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 50-500

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Analyze the molecular ion region to confirm the characteristic isotopic pattern of a dibrominated compound.

-

Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

Visualizations

Chemical Structure

A Technical Guide to the Electrochemical Properties and Energy Levels of 2,8-Dibromodibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core electrochemical properties and energy levels of 2,8-dibromodibenzothiophene, a key building block in the synthesis of advanced organic electronic materials. While experimental electrochemical data for the parent compound is limited, this document compiles available information on its synthesis, expected electrochemical behavior based on its derivatives, and computationally-derived energy levels. Detailed experimental protocols for its synthesis and the general methodology for its electrochemical characterization are also presented. This guide serves as a foundational resource for researchers utilizing this compound in the development of novel materials for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Introduction

This compound is a sulfur-containing heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide range of organic semiconductor materials.[1] Its rigid, planar structure and the presence of reactive bromine atoms at the 2 and 8 positions make it an ideal scaffold for creating tailored electronic and photophysical properties through various cross-coupling reactions.[1] Understanding the fundamental electrochemical properties and energy levels of this core molecule is crucial for the rational design of new materials with optimized performance in electronic devices. This guide summarizes the current knowledge of these properties and provides detailed methodologies for their investigation.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the electrophilic aromatic substitution (bromination) of dibenzothiophene.[1]

Experimental Protocol: Bromination of Dibenzothiophene

This protocol is based on established methods for the synthesis of this compound.[2]

Materials:

-

Dibenzothiophene

-

Bromine (Br₂)

-

Chloroform (CHCl₃)

-

Nitrogen gas (N₂)

Procedure:

-

Dissolve dibenzothiophene in chloroform in a reaction vessel equipped with a dropping funnel and a nitrogen inlet.

-

Maintain the reaction mixture under a nitrogen atmosphere to prevent unwanted side reactions.[2]

-

Slowly add a solution of bromine in chloroform to the dibenzothiophene solution at a controlled temperature.

-

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion of the reaction, the crude product is typically purified by recrystallization to yield this compound as a white crystalline powder with high purity (>99.0%).[1]

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Electrochemical Properties

The electrochemical behavior of this compound is a key indicator of its suitability for various electronic applications. Cyclic voltammetry (CV) is the primary technique used to investigate the oxidation and reduction potentials of this and similar molecules.

Expected Electrochemical Behavior

Based on studies of its derivatives, this compound is expected to exhibit an irreversible oxidation wave in its cyclic voltammogram.[3] This irreversibility suggests that the resulting cation radical is unstable. The parent compound is generally not reducible within the typical electrochemical window of common solvents like dichloromethane.[3]

Experimental Protocol: Cyclic Voltammetry

The following is a general protocol for performing cyclic voltammetry on aromatic compounds like this compound.

Materials and Equipment:

-

This compound

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Three-electrode electrochemical cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Potentiostat

Procedure:

-

Prepare a solution of this compound (typically 1-2 mM) in the chosen solvent containing the supporting electrolyte.

-

Assemble the three-electrode cell with the electrodes immersed in the sample solution.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Using the potentiostat, apply a potential sweep starting from a value where no Faradaic current is observed and scanning towards more positive potentials to observe oxidation. The potential is then swept back to the initial value.

-

Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.

-

The scan rate can be varied to investigate the nature of the electrochemical process.

Energy Levels: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters that determine the charge injection and transport properties of a material in an electronic device.

Determination of Energy Levels

The HOMO energy level can be experimentally estimated from the onset of the first oxidation peak in the cyclic voltammogram. The LUMO energy level can then be calculated by adding the optical band gap (determined from the onset of the UV-visible absorption spectrum) to the HOMO energy level.[4]

Relationship between Experimental Data and Energy Levels:

Caption: Relationship between experimental techniques and energy level determination.

Quantitative Data

| Property | Value (Computational Estimate) | Method of Determination |

| HOMO Energy Level | Data not available | Typically derived from the onset of the first oxidation peak in CV. |

| LUMO Energy Level | Data not available | Calculated from HOMO level and optical band gap. |

| Electrochemical Behavior | Irreversible Oxidation | Inferred from studies on its derivatives.[3] |

| Reducibility | Not reducible | Inferred from studies on its derivatives.[3] |

Note: The absence of specific experimental values in the table highlights a gap in the current literature and an opportunity for further research.

Reactivity and Applications

The true utility of this compound lies in its reactivity. The two bromine atoms serve as versatile handles for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions.[1] These reactions allow for the attachment of diverse organic moieties to the dibenzothiophene core, enabling the fine-tuning of the resulting material's electronic and photophysical properties.[1] This synthetic flexibility has led to its use in the creation of materials for OLEDs, OFETs, and OPVs.[5] Furthermore, the sulfur atom can be oxidized to a sulfone, forming this compound-5,5-dioxide, which significantly alters the electronic properties of the molecule, increasing its electron-withdrawing character.[6]

Conclusion

This compound is a fundamental building block in the field of organic electronics. While direct experimental data on its electrochemical properties and energy levels are scarce, its synthetic accessibility and the predictable electrochemical behavior of its derivatives make it a valuable starting material. This guide has provided an overview of its synthesis, expected electrochemical characteristics, and the methodologies used for their determination. Further experimental investigation into the precise electrochemical parameters of the core this compound molecule is warranted to provide a more complete understanding and facilitate the future design of advanced organic electronic materials.

References

Photophysical Properties of 2,8-Dibromodibenzothiophene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of 2,8-dibromodibenzothiophene derivatives. Dibenzothiophene, a sulfur-containing heterocyclic compound, serves as a versatile building block in the development of advanced organic materials. The strategic placement of bromine atoms at the 2 and 8 positions allows for facile functionalization through various cross-coupling reactions, enabling the fine-tuning of their electronic and photophysical characteristics for applications in organic electronics, such as Organic Light Emitting Diodes (OLEDs). This document summarizes key quantitative data, details common experimental methodologies for their characterization, and illustrates the relationships between molecular structure and photophysical behavior.

Core Photophysical Properties

The photophysical properties of this compound derivatives are significantly influenced by the nature of the substituents introduced at the 2 and 8 positions. These modifications can alter the absorption and emission characteristics, fluorescence quantum yields, and lifetimes of the molecules.

Data Summary of 2,8-Diaryl-Dibenzothiophene Derivatives

A series of 2,8-diaryl-dibenzothiophene derivatives have been synthesized and characterized to understand the impact of electron-donating and electron-withdrawing groups on their photophysical properties. The following tables summarize the key data obtained for these compounds in dichloromethane solution and as thin films.

Table 1: Photophysical Data of 2,8-Diaryl-Dibenzothiophene Derivatives in Dichloromethane [1]

| Compound | Substituent (R) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |

| 1 | -H | 286, 335 | 374 | 0.04 | 1.1 |

| 2 | -OCH₃ | 292, 342 | 382 | 0.02 | 1.0 |

| 3 | -CN | 298, 320 | 412 | 0.12 | 2.5 |

| 4 | -COCH₃ | 303, 345 | 428 | 0.03 | 0.9 |

Table 2: Photophysical Data of 2,8-Diaryl-Dibenzothiophene Derivatives as Thin Films [1]

| Compound | Substituent (R) | Emission λmax (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |

| 1 | -H | 410 | - | 1.5 |

| 2 | -OCH₃ | 425 | - | 1.3 |

| 3 | -CN | 450 | - | 3.1 |

| 4 | -COCH₃ | 465 | - | 1.2 |

Phosphorescence Properties

The triplet state energies of these derivatives are crucial for their application as host materials in phosphorescent OLEDs. Phosphorescence spectra are typically measured at low temperatures (77 K) to minimize non-radiative decay pathways.

Table 3: Phosphorescence Data of 2,8-Diaryl-Dibenzothiophene Derivatives (Powder, 77 K) [1]

| Compound | Substituent (R) | Phosphorescence λmax (nm) |

| 1 | -H | 480 |

| 2 | -OCH₃ | 492 |

| 3 | -CN | 515 |

| 4 | -COCH₃ | 525 |

Experimental Protocols

The characterization of the photophysical properties of this compound derivatives involves a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.

Synthesis of 2,8-Diaryl-Dibenzothiophene Derivatives

The synthesis of the diaryl derivatives is typically achieved via a Suzuki-Miyaura cross-coupling reaction.[1]

-

Reactants : this compound, the corresponding arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Solvent : A mixture of an organic solvent (e.g., 1,2-dimethoxyethane) and water.

-

Procedure :

-

The reactants are placed in a reaction vessel under an inert atmosphere (e.g., nitrogen).

-

The solvent mixture is added, and the reaction is stirred at an elevated temperature (e.g., 85 °C) for approximately 24 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is extracted, purified by column chromatography, and characterized by NMR and mass spectrometry.

-

UV-Vis Absorption and Fluorescence Spectroscopy

These techniques are fundamental for determining the electronic transitions and emissive properties of the compounds.

-

Instrumentation : A dual-beam UV-Vis spectrophotometer and a spectrofluorometer (e.g., SPEX Fluorolog 1681) are used.[1]

-

Sample Preparation : Solutions are prepared in a spectroscopic grade solvent (e.g., dichloromethane) with a concentration that yields an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects. For thin-film measurements, the material is deposited onto a quartz substrate.

-

Measurement :

-

Absorption : Spectra are recorded at room temperature, typically from 250 to 500 nm.

-

Fluorescence : Emission spectra are recorded by exciting the sample at its absorption maximum. The emission is scanned over a wavelength range appropriate for the sample's fluorescence.

-

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It can be determined using a comparative method with a known standard.

-

Standard : A well-characterized fluorescent standard with a known quantum yield in the same solvent is used (e.g., anthracene, Φ = 0.27 in ethanol).[1]

-

Procedure :

-

Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Measure the absorption and fluorescence spectra for all solutions.

-

Integrate the area under the fluorescence emission curve for each solution.

-

The quantum yield is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is used to measure the fluorescence lifetime (τ) of the excited state.[1]

-

Instrumentation : A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a flash lamp), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.

-

Principle : The sample is excited by a short pulse of light, and the time delay between the excitation pulse and the arrival of the first emitted photon at the detector is measured. This process is repeated thousands or millions of times, and a histogram of the arrival times is constructed, which represents the fluorescence decay profile.

-

Data Analysis : The decay curve is fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the fluorescence lifetime(s).

Phosphorescence Spectroscopy

Phosphorescence measurements are typically performed at low temperatures to enhance the emission intensity.

-

Instrumentation : A spectrofluorometer equipped with a pulsed light source (e.g., a flash lamp) and a time-gated detector.

-

Sample Preparation : The sample is typically in a solid (powder) form and is cooled to 77 K using a liquid nitrogen dewar.

-

Measurement :

-

The sample is excited with a short pulse of light.

-

A delay time is introduced after the excitation pulse to allow for the decay of any short-lived fluorescence.

-

The phosphorescence emission is then collected over a specific integration time.[1] The spectrum is recorded by scanning the emission monochromator.

-

Visualizations

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the typical workflow for the synthesis and photophysical characterization of this compound derivatives.

Caption: Experimental workflow for synthesis and photophysical analysis.

Structure-Property Relationships

The electronic nature of the substituents at the 2 and 8 positions of the dibenzothiophene core has a predictable effect on the photophysical properties. The following diagram illustrates these relationships.

Caption: Influence of substituents on photophysical properties.

References

Solubility of 2,8-Dibromodibenzothiophene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2,8-Dibromodibenzothiophene, a key building block in the synthesis of advanced materials for organic electronics. Due to a notable lack of quantitative solubility data in publicly accessible literature, this guide also furnishes a detailed, generalized experimental protocol for its determination, enabling researchers to generate precise data tailored to their specific applications.

Quantitative Solubility Data

Extensive literature searches reveal a significant gap in quantitative solubility data for this compound in common organic solvents. The available information is largely qualitative, often inferred from its use as a reactant in various solvents. For precise process development, reaction optimization, and purification, experimental determination of solubility is strongly recommended.

| Solvent | Chemical Formula | Temperature (°C) | Solubility | Notes |

| Toluene | C₇H₈ | Hot | Almost transparent | A qualitative observation suggesting good solubility at elevated temperatures. |

| Chloroform | CHCl₃ | Not Specified | Soluble | Inferred from its use as a solvent in the synthesis of this compound.[1] |

| Dichloromethane | CH₂Cl₂ | Not Specified | Soluble | Inferred from its use as a solvent for reactions involving this compound derivatives.[2] |

| Water | H₂O | Not Specified | Insoluble | - |

Note: For the related compound, this compound 5,5-dioxide, it is mentioned that solubility studies have been systematically investigated to optimize crystallization conditions, though specific data is not provided.[3]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following section details an established methodology for determining the solubility of a solid compound like this compound in an organic solvent. The isothermal shake-flask method is a widely accepted and reliable technique.[4][5][6]

Isothermal Shake-Flask Method

This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in that solution.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Calibrated flasks or vials with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Apparatus for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis equipment)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a series of flasks or vials. The presence of undissolved solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Accurately add a known volume of the desired organic solvent to each flask.

-

-

Equilibration:

-

Seal the flasks tightly to prevent solvent evaporation.

-

Place the flasks in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C, 37 °C).

-

Agitate the flasks for a sufficient period (typically 24 to 72 hours) to ensure that the system reaches equilibrium. The concentration of the dissolved solid should become constant over time.[6]

-

-

Phase Separation:

-

Once equilibrium is reached, allow the flasks to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles.

-

-

Concentration Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method:

-

UV-Vis Spectrophotometry: Measure the absorbance at the wavelength of maximum absorption (λmax) and calculate the concentration using a standard calibration curve.

-

High-Performance Liquid Chromatography (HPLC): Inject a known volume and determine the concentration based on the peak area relative to a calibration curve.

-

Gravimetric Analysis: Accurately pipette a known volume of the saturated solution into a pre-weighed dish. Carefully evaporate the solvent to dryness and weigh the remaining solid residue.[7][8]

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of a solid organic compound.

References

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. Gravimetric Analysis [wiredchemist.com]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. uomus.edu.iq [uomus.edu.iq]

Thermal stability and melting point of 2,8-Dibromodibenzothiophene

An In-depth Technical Guide on the Thermal Properties of 2,8-Dibromodibenzothiophene

Introduction

This compound (CAS No. 31574-87-5) is a key heterocyclic building block in the field of organic electronics. Structurally, it is a derivative of dibenzothiophene, featuring bromine atoms at the 2 and 8 positions, which serve as reactive sites for constructing more complex molecules.[1][2] Its rigid and planar dibenzothiophene core, combined with the reactivity endowed by the bromine substituents, makes it an invaluable intermediate for synthesizing materials used in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic photovoltaics.[2][3]

The thermal stability and melting point of this compound are critical parameters that influence its purification, processing, and the performance and longevity of the final electronic devices. This guide provides a comprehensive overview of these properties, including experimental protocols and key data.

Physicochemical and Thermal Properties

Data Presentation

The quantitative physicochemical and thermal data for this compound and its sulfone derivative are summarized below.

| Property | This compound | This compound 5,5-dioxide |

| CAS Number | 31574-87-5[4] | 40307-15-1[5] |

| Molecular Formula | C₁₂H₆Br₂S[2][4] | C₁₂H₆Br₂O₂S[5][6] |

| Molecular Weight | 342.05 g/mol [2][4] | 374.05 g/mol [5][6] |

| Appearance | White to off-white powder/crystals[2][4] | White to light yellow powder[5] |

| Melting Point | 226 °C[2][4] | 361 °C[5][7] |

| Boiling Point | 436.5 ± 25.0 °C (Predicted)[4] | 495.8 ± 38.0 °C (Predicted)[7] |

Experimental Protocols

Detailed methodologies for the synthesis and thermal analysis of this compound are outlined below.

Synthesis of this compound

The most common method for synthesizing this compound is through the electrophilic aromatic substitution (bromination) of dibenzothiophene.[1]

-

Materials : Dibenzothiophene, elemental bromine (Br₂), and a suitable solvent such as chloroform.

-

Procedure :

-

Dissolve dibenzothiophene in chloroform in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Cool the solution to a controlled temperature to ensure regioselectivity.

-

Slowly add a stoichiometric amount of elemental bromine dissolved in chloroform to the reaction mixture.

-

Allow the reaction to proceed for a specified time until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction, typically with a sodium thiosulfate solution, to remove excess bromine.

-

Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization from a suitable solvent (e.g., toluene) to yield this compound as a white crystalline powder.[1][4]

-

Melting Point Determination

The melting point is determined using a standard digital melting point apparatus.

-

Sample Preparation : A small amount of the dried, crystalline this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation : The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement :

-

The temperature is ramped up quickly to about 15-20 °C below the expected melting point (226 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a pure substance, this range should be narrow.

-

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a standard technique to evaluate the thermal stability of a material by measuring its change in mass as a function of temperature.

-

Instrumentation : A TGA instrument, which includes a high-precision balance and a furnace, is used.

-

Procedure :

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a sample pan (e.g., alumina or platinum).

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen) to prevent oxidative degradation.

-

The instrument records the sample's weight as a function of temperature.

-

The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition indicates the upper limit of the material's thermal stability.

-

Key Chemical Transformations and Applications

The utility of this compound stems from the reactivity of its carbon-bromine bonds, making it a versatile precursor for advanced materials.

Oxidation to Sulfone

The sulfur atom in the dibenzothiophene core can be oxidized to a sulfone group, significantly altering the molecule's electronic properties by increasing its electron-withdrawing character.[8] This is typically achieved using an oxidizing agent like hydrogen peroxide in acetic acid.[2] The resulting this compound-5,5-dioxide is also a valuable intermediate for materials requiring high electron affinity.[8]

Caption: Synthesis of this compound and its subsequent oxidation.

Cross-Coupling Reactions

The bromine atoms are excellent leaving groups for various palladium-catalyzed cross-coupling reactions. This allows for the strategic attachment of diverse organic functional groups to the dibenzothiophene core, enabling the fine-tuning of electronic and photophysical properties for specific applications.[1]

-

Suzuki-Miyaura Coupling : Reaction with organoboron compounds to form C-C bonds.

-

Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds, creating materials with hole-transporting characteristics.[8]

These reactions are fundamental to building the complex molecular architectures required for modern organic electronics.[1]

Caption: Application of this compound in cross-coupling reactions.

References

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. ossila.com [ossila.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. Buy this compound 5,5-dioxide | 40307-15-1 [smolecule.com]

- 6. This compound 5,5-dioxide | C12H6Br2O2S | CID 3905994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 5,5-dioxide | 40307-15-1 [amp.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

A Technical Guide to the Reactivity and Functionalization of the C-Br Bond in Dibenzothiophene

Audience: Researchers, Scientists, and Drug Development Professionals

Core Topic: This guide provides an in-depth analysis of the chemical reactivity of the carbon-bromine (C-Br) bond in the dibenzothiophene (DBT) scaffold. Dibenzothiophene and its derivatives are crucial building blocks in the development of pharmaceuticals and advanced organic materials for electronics. The C-Br bond serves as a versatile and strategically important functional handle, enabling a wide range of synthetic transformations. This document details the principal reactions, provides quantitative data, outlines experimental protocols, and visualizes key processes to facilitate advanced research and development.

Introduction: The Strategic Importance of Brominated Dibenzothiophenes

Dibenzothiophene is a tricyclic heterocyclic compound consisting of two benzene rings fused to a central thiophene ring. This rigid, planar, and electron-rich scaffold is a privileged structure in medicinal chemistry and a foundational component for organic semiconductors used in technologies like OLEDs.[1] The functionalization of the DBT core is essential for tuning its physicochemical and biological properties.

The introduction of a bromine atom onto the DBT skeleton creates a highly valuable synthetic intermediate. The C-Br bond is an excellent leaving group, making it a prime site for transition metal-catalyzed cross-coupling reactions, lithium-halogen exchange, and other transformations.[1][2] This allows for the precise and efficient introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, amino, and alkynyl groups, thereby enabling the construction of complex and diverse molecular architectures.

This guide focuses on the most powerful and widely employed methods for transforming the C-Br bond in dibenzothiophene, with a particular emphasis on palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis for their mild conditions, broad functional group tolerance, and high efficiency in forming new carbon-carbon (C-C) and carbon-heteroatom bonds.[3] For brominated dibenzothiophenes, these reactions proceed via a catalytic cycle typically involving oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation and reductive elimination.[4][5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[6][7] This reaction is fundamental for synthesizing biaryl and heteroaryl structures, which are common motifs in electronic materials and pharmaceuticals.

The following table summarizes representative conditions for the Suzuki-Miyaura coupling, drawn from analogous brominated thiophene systems.

| Electrophile | Nucleophile (Boronic Acid) | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid (2.5 eq) | Pd(PPh₃)₄ (6%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | ~85-95% |

| 3-Bromo-7-chloro-1-benzothiophene | 4-Methoxyphenylboronic acid (1.2 eq) | Pd(OAc)₂ (2%) / PPh₃ (8%) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12-24 | High |

| 2-Bromothiophene | Arylboronic acid (1.2 eq) | Pd(OAc)₂ (0.5%) | (Ligand-Free) | WEB | RT | 2-5 | ~90-98% |

Data adapted from studies on similar brominated heterocycles.[6][7][8]

This protocol describes a general procedure for the coupling of 2-bromodibenzothiophene with phenylboronic acid.

-

Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromodibenzothiophene (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via cannula or syringe.[6]

-

Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using three freeze-pump-thaw cycles.

-

Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor the reaction's progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 2-phenyldibenzothiophene product.[6]

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nobelprize.org [nobelprize.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. benchchem.com [benchchem.com]

- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

Natural sources and isolation of dibenzothiophene compounds

An In-depth Technical Guide on the Natural Sources and Isolation of Dibenzothiophene Compounds

Introduction

Dibenzothiophene (DBT) is a tricyclic organosulfur heterocyclic compound composed of two benzene rings fused to a central thiophene ring.[1] It and its alkylated derivatives are notable components of fossil fuels, such as crude oil and coal, and are recognized as significant environmental pollutants due to their persistence and the release of sulfur oxides (SOx) upon combustion.[2][3][4] These sulfur compounds are recalcitrant to conventional hydrodesulfurization (HDS) methods used in refineries, creating a demand for alternative removal strategies.[5] This guide provides a comprehensive overview of the natural sources of dibenzothiophene compounds and details the scientific methodologies, particularly microbial-based approaches, for their isolation and transformation.

Natural Sources of Dibenzothiophene

Dibenzothiophene and its derivatives are primarily found in fossil fuels and environments contaminated by them. Their presence is a key concern in the petrochemical industry and environmental science.

-

Fossil Fuels: DBT is a major organosulfur compound found in coal and crude oil.[6][7] Polycyclic aromatic sulfur heterocyclics (PASHs), predominantly thiophenic compounds like DBT, are among the most significant organosulfur constituents in petroleum and sediment extracts.[8] The concentration and distribution of DBT and its alkylated derivatives are often used as geochemical indicators to assess the maturity of coals and oils.[2]

-

Environmental Contamination: As a result of fossil fuel extraction, transportation, and processing, DBT contaminates various ecosystems. It is frequently detected in oil-contaminated soils, marine environments, and geological sediments.[9][10][11] Accidental petroleum spills can release significant quantities of DBT into the environment; for instance, the Exxon Valdez spill was estimated to have released over 77 metric tons of dibenzothiophene and its methylated derivatives.[12] Recent studies have identified DBT derivatives in marine organisms, indicating bioaccumulation from maritime activities.[13]

-

Other Reported Occurrences: While overwhelmingly associated with fossil fuels, dibenzothiophene has also been reported in the plant genus Rosa.[12]

Table 1: Primary Natural Sources of Dibenzothiophene

| Source Category | Specific Source | Context / Significance | Key References |

| Fossil Fuels | Crude Oil & Petroleum | A major impurity that is difficult to remove with standard refining (HDS). | [8],[14],[1] |

| Coal | A prominent organosulfur compound released during combustion. | [6],[7],[15] | |

| Environment | Oil-Contaminated Soil | A common matrix for isolating DBT-degrading microorganisms. | [10],[16] |

| Marine Sediments | Used as a marker for petroleum and coal contamination. | [9],[11] | |

| Biota | Marine Organisms | Found in organisms like ascidians as a result of bioaccumulation. | [13] |

| Terrestrial Plants | Has been detected in the genus Rosa. | [12] |

Isolation and Transformation of Dibenzothiophene

While chemical synthesis of DBT is well-established, its "isolation" from natural sources in a research context primarily refers to its removal and transformation, especially through biological means.[1] Biodesulfurization (BDS) has emerged as a key area of research, offering an environmentally benign alternative to chemical methods.[17]

Microbial Biodesulfurization: The 4S Pathway

The most extensively studied biodesulfurization mechanism is the "4S pathway," which specifically cleaves carbon-sulfur bonds to remove sulfur from the DBT molecule without degrading its carbon backbone.[18][19] This pathway converts DBT into 2-hydroxybiphenyl (2-HBP) and inorganic sulfite.[20][21] The process is catalyzed by a series of enzymes encoded by the dsz gene cluster.

The key enzymatic steps are:

-

DBT monooxygenase (DszC) oxidizes DBT to DBT-sulfoxide.

-

DBT-sulfoxide monooxygenase (DszA) further oxidizes the product to DBT-sulfone.

-

DBT-sulfone monooxygenase (DszB) cleaves a C-S bond to form 2-(2'-hydroxyphenyl)benzenesulfinate (HPBS).

-

HPBS desulfinase (DszD) (in some pathways) or spontaneous reaction removes the sulfite group to yield 2-hydroxybiphenyl (2-HBP).

Numerous bacteria capable of this process have been isolated, predominantly from oil-contaminated soils. Notable genera include Rhodococcus, Gordonia, Pantoea, Bacillus, and Pseudomonas.[5][10][21][22][23]

Experimental Protocols

This section provides detailed methodologies for the isolation of DBT-degrading microorganisms and the subsequent analysis of the biodesulfurization process.

Protocol 3.1: Isolation of DBT-Degrading Microorganisms via Enrichment Culture

This protocol is designed to selectively isolate bacteria capable of utilizing DBT as their sole source of sulfur.[10][16]

-

Sample Collection: Collect soil samples from areas with a history of oil contamination, such as refineries or spill sites.

-

Medium Preparation: Prepare a minimal salt medium (MSM) containing essential minerals but lacking a sulfur source. A typical formulation per liter includes: 4g KH₂PO₄, 4g Na₂HPO₄, 2g NH₄Cl, 0.2g MgCl₂·6H₂O, 0.001g CaCl₂·2H₂O, and 0.001g FeCl₃·6H₂O. Autoclave for sterilization.

-

Enrichment:

-

In a 250 mL flask, add 100 mL of sterile MSM.

-

Add 1 gram of the collected soil sample.

-

Supplement with a carbon source, such as 10 mM sodium succinate.

-

Add DBT (dissolved in a minimal amount of ethanol or dimethylformamide) to a final concentration of approximately 1-2 mM to serve as the sole sulfur source.

-

Incubate the flask at 30°C on a rotary shaker at 150 rpm for 5-7 days.

-

-

Sub-culturing: After incubation, transfer 1 mL of the culture to a fresh flask of the same medium. Repeat this process 3-4 times to enrich for DBT-degrading strains.

-

Isolation of Pure Cultures:

-

Prepare serial dilutions (10⁻¹ to 10⁻⁶) of the final enrichment culture in sterile saline.

-

Spread 100 µL of the higher dilutions onto nutrient agar or MSM agar plates (containing DBT as the sole sulfur source).

-

Incubate at 30°C until distinct colonies appear.

-

Isolate individual colonies and re-streak onto fresh plates to ensure purity.

-

-

Screening: Screen the pure isolates for desulfurization activity using the Gibbs' assay or by HPLC analysis as described in Protocol 3.2.

Protocol 3.2: Analysis of DBT Biodegradation

This protocol outlines the methods for quantifying the degradation of DBT and the formation of its primary metabolite, 2-HBP.

-

Culturing for Analysis: Inoculate the isolated bacterium into a liquid MSM medium containing DBT as the sole sulfur source. For resting cell assays, grow the cells to the exponential phase, then harvest by centrifugation, wash with a phosphate buffer, and resuspend in the buffer to a desired cell density.[21]

-

Reaction Setup: Combine the resting cell suspension with a solution containing a known concentration of DBT (e.g., 0.1-1.0 mM) in a reaction vessel. Incubate at 30°C with shaking. Collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours).

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of the culture sample, add an equal volume of a water-immiscible organic solvent, such as ethyl acetate.[21]

-

Add an internal standard (e.g., carbazole) for quantitative analysis.

-

Vortex vigorously for 2 minutes to extract DBT and its metabolites into the organic phase.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the phases.

-

Carefully collect the upper organic layer for analysis.

-

-

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: An isocratic or gradient mixture of methanol and water (e.g., 65:35 v/v).[21]

-

Detection: UV detector set to 280 nm.

-

Quantification: Compare the peak areas of DBT and 2-HBP against calibration curves prepared with pure standards.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Provides definitive identification of metabolites based on their mass spectra and retention times.[22]

-

Use a suitable capillary column (e.g., HP-5MS).

-

Run a temperature program to separate DBT, 2-HBP, and other potential byproducts.

-

-

Spectrophotometric (Gibbs') Assay:

-

A rapid colorimetric method to detect the formation of 2-HBP.[10]

-

Centrifuge the culture sample to pellet the cells.

-

To the supernatant, add Gibbs' reagent (2,6-dichloroquinone-4-chloroimide), which reacts with 2-HBP to produce a blue-colored indophenol dye.

-

Measure the absorbance at approximately 610 nm.

-

-

Quantitative Data

The efficiency of biodesulfurization can vary significantly depending on the microbial strain and experimental conditions. The following table summarizes representative data from cited literature.

Table 2: Efficiency of Dibenzothiophene Biodesulfurization by Various Microorganisms

| Microorganism | Initial DBT Concentration | Conditions | % DBT Degradation | Time | Key Metabolite | Reference |

| Acidithiobacillus ferrooxidans | 3 g/L | Shake flask, 9K medium, 28°C | ~95% | 12 days | 2-Hydroxybiphenyl | [6] |

| Pseudomonas azelaica AJdsz | 500 µM | Resting cell assay | ~85% | 120 min | Minimal 2-HBP accumulation | [18] |

| Pantoea agglomerans D23W3 | 100 ppm (~0.54 mM) | Culture broth | 93% | 24 h | 2-Hydroxybiphenyl | [5] |

| Bacillus sp. E1 | 2 mM | Synthetic media | 88% | 72 h | 2-Hydroxybiphenyl | [16] |

| Gordona sp. CYKS1 | 5 mM (in hexadecane) | Two-phase medium, 30°C | 56% | 48 h | 2-Hydroxybiphenyl | [21] |

Conclusion

Dibenzothiophene and its derivatives are persistent organosulfur compounds primarily originating from fossil fuels. Their removal is crucial for producing cleaner fuels and mitigating environmental pollution. While chemical methods exist, the isolation and application of specialized microorganisms offer a promising, sustainable alternative. The 4S biodesulfurization pathway is a well-characterized, sulfur-specific mechanism employed by bacteria like Rhodococcus and Gordonia to transform DBT into less harmful, sulfur-free compounds. The experimental protocols for isolating these microbes and analyzing their metabolic activity are robust and rely on a combination of microbiological enrichment and advanced analytical chemistry techniques. Continued research in this field is vital for optimizing biodesulfurization processes for potential industrial and bioremediation applications.

References

- 1. Dibenzothiophene - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Differentiation of different dibenzothiophene (DBT) desulfurizing bacteria via surface-enhanced Raman spectroscopy (SERS) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Isolation of a Dibenzothiophene Desulfurizing Bacterium from Soil of Tabriz Oil Refinery [ijbiotech.com]

- 11. researchgate.net [researchgate.net]

- 12. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. jbth.com.br [jbth.com.br]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Modification of water-soluble coal-derived products by dibenzothiophene-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Biodesulfurization: a model system for microbial physiology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Enhancing biodesulfurization by engineering a synthetic dibenzothiophene mineralization pathway [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. Desulfurization of Dibenzothiophene and Diesel Oils by a Newly Isolated Gordona Strain, CYKS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biodesulfurization of benzothiophene and dibenzothiophene by a newly isolated Rhodococcus strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2,8-Dibromodibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction